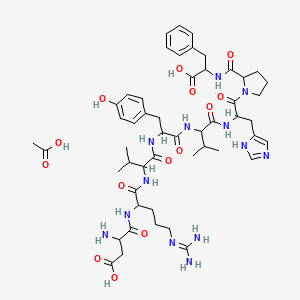
H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH.CH3CO2H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH.CH3CO2H Angiotensin II . It is a key component of the renin-angiotensin system, which plays a crucial role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance . Angiotensin II is an octapeptide with the sequence Asp-Arg-Val-Tyr-Val-His-Pro-Phe, and it is often used in scientific research due to its significant physiological effects .
準備方法
Synthetic Routes and Reaction Conditions
Angiotensin II can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group of the attached amino acid.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of Angiotensin II involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
Angiotensin II undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
Oxidized Angiotensin II: Modified at the histidine residue.
Reduced Angiotensin II: With reduced disulfide bonds.
Substituted Analogs: With altered amino acid sequences.
科学的研究の応用
Angiotensin II is widely used in scientific research due to its diverse physiological effects:
Chemistry: As a model compound for studying peptide synthesis and analytical methods.
Biology: To investigate its role in the renin-angiotensin system and its effects on blood pressure and fluid balance.
Medicine: In the development of antihypertensive drugs and studying cardiovascular diseases.
Industry: As a standard in quality control and analytical testing of peptide-based products.
作用機序
Angiotensin II exerts its effects by binding to specific receptors, primarily the Angiotensin II type 1 receptor (AT1R) . This binding activates various signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) . These molecules increase intracellular calcium levels and activate protein kinase C (PKC), respectively, resulting in vasoconstriction and increased blood pressure . Angiotensin II also stimulates the release of aldosterone from the adrenal cortex, promoting sodium and water retention .
類似化合物との比較
Similar Compounds
Angiotensin I: A decapeptide precursor of Angiotensin II, with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu.
Angiotensin (1-7): A heptapeptide with vasodilatory effects, formed by the cleavage of Angiotensin II.
Angiotensin III: A heptapeptide with similar effects to Angiotensin II but with a shorter sequence.
Uniqueness
Angiotensin II is unique due to its potent vasoconstrictive effects and its central role in the renin-angiotensin system. Its ability to regulate blood pressure and fluid balance makes it a critical target for antihypertensive therapies .
特性
分子式 |
C51H73N13O14 |
|---|---|
分子量 |
1092.2 g/mol |
IUPAC名 |
acetic acid;3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H69N13O12.C2H4O2/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28;1-2(3)4/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54);1H3,(H,3,4) |
InChIキー |
JVCJXRGXGITABA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


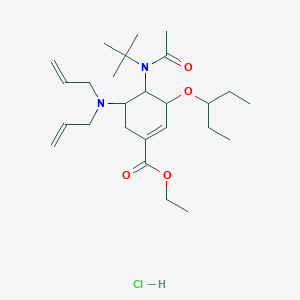
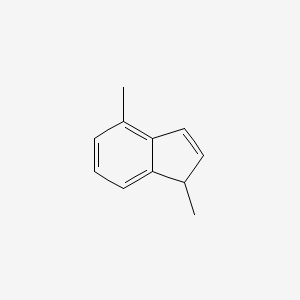
![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B13396962.png)
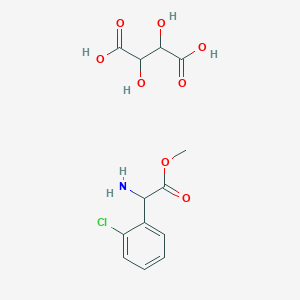
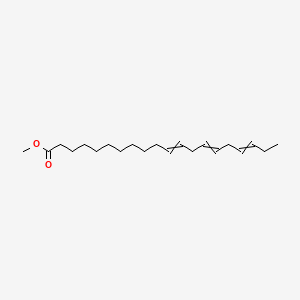
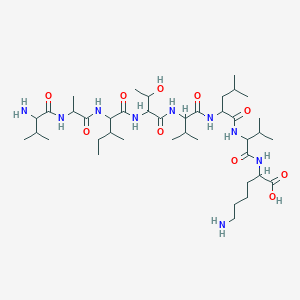

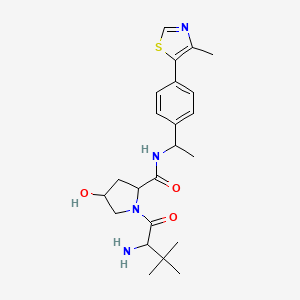
![3-[1-(4-Fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid](/img/structure/B13397001.png)

![2-[[2-[[2-[[1-Azepanyl(oxo)methyl]amino]-4-methyl-1-oxopentyl]amino]-3-(1-methyl-3-indolyl)-1-oxopropyl]amino]-3-(2-pyridinyl)propanoic acid](/img/structure/B13397015.png)

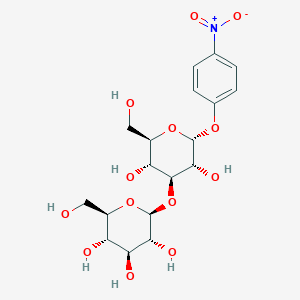
![1-[2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397026.png)
